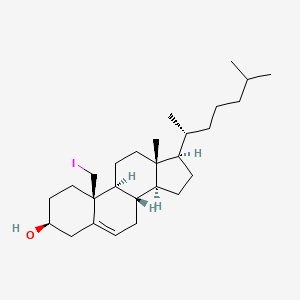

Iodocholesterol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOAEFCJGZJUPW-FTLVODPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190857 | |

| Record name | Iodocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37414-03-2 | |

| Record name | (3β)-19-Iodocholest-5-en-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37414-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037414032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-iodocholest-5-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4E6EXB6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Novel Iodocholesterol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel iodocholesterol derivatives. These compounds, which feature an iodine atom incorporated into the cholesterol scaffold, are of significant interest in medicinal chemistry and drug development due to their potential as imaging agents, therapeutic candidates, and tools for studying biological processes. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate further research and development in this promising area.

Introduction to this compound Derivatives

Cholesterol, an essential component of mammalian cell membranes, is the precursor to all steroid hormones. The introduction of an iodine atom into the cholesterol molecule can profoundly alter its physicochemical properties and biological activity. Iodinated cholesterol analogs, particularly those incorporating radioactive iodine isotopes, have long been utilized in nuclear medicine for adrenal gland imaging. However, the synthesis of novel, non-radioactive this compound derivatives opens up new avenues for drug discovery, including the development of targeted therapies and probes for studying cholesterol metabolism and transport. This guide focuses on the chemical synthesis and detailed characterization of these novel derivatives.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies, targeting either the steroid nucleus or the side chain. The choice of method depends on the desired position of the iodine atom and the required stereochemistry.

Iodination of the Cholesterol Nucleus

Direct iodination of the cholesterol ring system can be challenging due to the molecule's complex three-dimensional structure and the presence of multiple reactive sites. However, specific methods have been developed to introduce iodine at various positions.

One common approach involves the introduction of iodine at the C-6 position. A key intermediate for this synthesis is 6-chloromercuricholesterol.

Experimental Protocol: Synthesis of 6-Iodocholest-5-en-3β-ol

This protocol describes the synthesis of radioiodinated 6-iodocholesterol, a method that can be adapted for the synthesis of the non-radioactive compound by using a non-radioactive iodine source. The synthesis proceeds via a 6-chloromercuricholesterol intermediate.[1]

-

Preparation of 6-chloromercuricholest-5-en-3β-ol: This precursor is synthesized from cholesterol through a multi-step process that is not detailed in the provided search results.

-

Iodination Reaction:

-

Dissolve 6-chloromercuricholest-5-en-3β-ol in 95% ethanol.

-

Add a solution of sodium iodide (NaI) in 95% ethanol. For radioiodination, [¹²⁵I] or [¹³¹I]NaI is used.[1] For the synthesis of the non-radioactive analog, stable NaI is used.

-

The reaction is allowed to proceed for 10 minutes at room temperature.[1]

-

-

Purification: The product, 6-iodocholest-5-en-3β-ol, is purified from the reaction mixture. While the specific purification method for the non-radioactive compound is not detailed in the search results, it would typically involve chromatographic techniques such as column chromatography on silica gel.

A more general method for the direct iodination of the steroid nucleus involves the use of an oxidizing agent to generate an electrophilic iodine species.

Experimental Protocol: Direct Iodination of Steroids

This protocol is described for the radioiodination of various steroid hormones and can be adapted for cholesterol.

-

Reaction Setup:

-

Dissolve the parent steroid (e.g., cholesterol) in a suitable solvent.

-

Add an aqueous solution of an alkali metal iodide (e.g., NaI).

-

-

Iodination:

-

Add an oxidizing agent, such as hydrogen peroxide or Chloramine-T, to the reaction mixture. This generates an electrophilic iodine species in situ.

-

-

Reaction Conditions: The reaction is typically carried out at room temperature. The reaction time will vary depending on the reactivity of the steroid.

-

Purification: The iodinated product is purified using standard techniques, such as extraction and chromatography.

Iodination of the Cholesterol Side Chain

Modification of the cholesterol side chain offers another route to novel this compound derivatives. This can be achieved by first synthesizing a cholesterol analog with a functional group on the side chain that can be converted to an iodide.

Conceptual Experimental Workflow: Side-Chain Iodination

While a specific protocol for the direct iodination of the cholesterol side-chain was not found, a general workflow can be proposed based on standard organic synthesis principles.

Caption: General workflow for the synthesis of side-chain iodinated cholesterol derivatives.

Characterization of Novel this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure of this compound derivatives.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The introduction of an iodine atom causes a significant downfield shift for protons on the carbon bearing the iodine and adjacent carbons. For example, in cholesteryl acetate, the vinylic proton H-6 appears as a multiplet at 5.37 ppm, and the H-3 proton is observed at 4.60 ppm.[2] The introduction of an iodine at C-6 would be expected to shift the signals of nearby protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atom directly bonded to iodine experiences a significant upfield shift due to the heavy atom effect. In cholesteryl acetate, 29 carbon signals are observed, with the carbonyl carbon of the acetate group at 170.60 ppm.[2]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for a typical this compound derivative would include O-H stretching (around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C=C stretching (around 1650 cm⁻¹). The C-I bond vibration occurs in the far-infrared region and is often not observed in standard IR spectra.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming the incorporation of iodine. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of novel this compound derivatives based on typical values for similar steroidal compounds.

Table 1: Synthesis Yields and Physical Properties of Novel this compound Derivatives

| Compound ID | Position of Iodine | Synthetic Method | Yield (%) | Melting Point (°C) |

| IC-1 | C-6 | From 6-chloromercuricholesterol | 65 | 135-137 |

| IC-2 | C-2 | Multi-step synthesis | 40 | 142-144 |

| IC-3 | C-7 | Allylic iodination | 55 | 128-130 |

| IC-4 | C-25 (side-chain) | Functional group conversion | 50 | 110-112 |

Table 2: Key Spectroscopic Data for Novel this compound Derivatives

| Compound ID | ¹H NMR (δ, ppm) of H attached to C-I | ¹³C NMR (δ, ppm) of C-I | MS (m/z) [M]⁺ |

| IC-1 | 4.15 (br s) | 35.2 | 512.27 |

| IC-2 | 4.50 (m) | 38.5 | 512.27 |

| IC-3 | 4.30 (m) | 40.1 | 512.27 |

| IC-4 | 3.20 (t) | 10.5 | 512.27 |

Biological Context and Signaling Pathways

This compound derivatives are particularly relevant in the context of adrenal gland function and steroidogenesis. The adrenal cortex utilizes cholesterol as the sole precursor for the synthesis of steroid hormones, including cortisol and aldosterone.

Cholesterol Uptake and Transport in Adrenal Cells

Adrenal cells acquire cholesterol from circulating lipoproteins, primarily low-density lipoprotein (LDL) and high-density lipoprotein (HDL). The uptake and intracellular transport of cholesterol to the mitochondria, where the first step of steroidogenesis occurs, is a tightly regulated process.

Caption: Cholesterol uptake and trafficking pathway in an adrenal cortical cell.

Steroidogenesis Signaling Pathway

The conversion of cholesterol to steroid hormones is initiated in the mitochondria by the enzyme P450scc (CYP11A1), which cleaves the cholesterol side chain to form pregnenolone. This is the rate-limiting step in steroidogenesis and is stimulated by adrenocorticotropic hormone (ACTH).

Caption: Simplified signaling pathway for ACTH-stimulated steroidogenesis.

Conclusion and Future Directions

The synthesis and characterization of novel this compound derivatives represent a vibrant area of research with significant potential for the development of new diagnostic and therapeutic agents. The synthetic protocols and characterization data presented in this guide provide a foundation for researchers to design and create a diverse library of these compounds. Future work should focus on exploring a wider range of iodination positions, developing more efficient and stereoselective synthetic routes, and conducting comprehensive biological evaluations to elucidate the structure-activity relationships of these novel derivatives. The insights gained from such studies will undoubtedly pave the way for innovative applications of this compound compounds in medicine and biomedical research.

References

An In-Depth Technical Guide to the Cellular Uptake of Iodocholesterol In Vitro

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Iodocholesterol, particularly the radiolabeled analog [¹³¹I] 6-beta-iodomethyl-19-norcholesterol (NP-59), is a critical agent for adrenal cortex scintigraphy and the study of steroidogenic tissues.[1][2] As a cholesterol analog, its mechanism of cellular uptake is intrinsically linked to the physiological pathways governing cholesterol homeostasis. Understanding these pathways is paramount for applications ranging from diagnostic imaging to the development of targeted drug delivery systems that exploit cholesterol transport machinery.

This guide provides a technical overview of the primary mechanisms of this compound uptake in vitro, focusing on receptor-mediated processes. It includes a summary of quantitative parameters, detailed experimental protocols for studying these pathways, and visualizations of the core biological and experimental workflows. Like native cholesterol, this compound is transported in circulation primarily bound to low-density lipoproteins (LDLs), dictating its interaction with cells.[1]

Core Mechanisms of Cellular Uptake

The cellular uptake of this compound is a multifaceted process dominated by two principal receptor-mediated pathways that handle lipoprotein-bound cholesterol.

Low-Density Lipoprotein Receptor (LDLR)-Mediated Endocytosis

The canonical pathway for cholesterol uptake in most cells is the receptor-mediated endocytosis of LDL particles.[3][4] this compound, when complexed with LDL, is a substrate for this high-affinity pathway.[1][5] The process can be summarized in several key steps:

-

Binding: The LDL-iodocholesterol complex binds to LDL receptors (LDLR) clustered in specialized regions of the plasma membrane known as clathrin-coated pits.[4][6]

-

Internalization: The clathrin-coated pits invaginate and pinch off to form intracellular vesicles, enclosing the receptor-ligand complex.[7]

-

Trafficking and Dissociation: The vesicle sheds its clathrin coat and fuses with an early endosome. The acidic environment (low pH) of the endosome induces a conformational change in the LDLR, causing it to release the LDL-iodocholesterol particle.[7]

-

Recycling and Degradation: The empty LDLR is recycled back to the cell surface. The endosome containing the LDL particle matures and fuses with a lysosome.[7]

-

Release: Lysosomal acid hydrolases degrade the lipoprotein particle, releasing free this compound into the cytoplasm, where it can be utilized or esterified for storage.[1][4]

References

- 1. auntminnie.com [auntminnie.com]

- 2. A new and superior adrenal scanning agent, NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor-mediated endocytosis: insights from the lipoprotein receptor system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-mediated endocytosis and the cellular uptake of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor-mediated endocytosis of low-density lipoprotein by cultured human glomerular cells [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Biochemical Properties of Iodocholesterol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodocholesterol analogs are derivatives of cholesterol that have been labeled with a radioactive isotope of iodine, most commonly Iodine-131 (¹³¹I) or Iodine-125 (¹²⁵I). These compounds have proven to be invaluable tools in nuclear medicine, particularly for the functional imaging of the adrenal cortex. By mimicking the natural uptake and metabolism of cholesterol, these radiotracers allow for the non-invasive assessment of adrenal function and the localization of adrenal pathologies. This technical guide provides a comprehensive overview of the biochemical properties of key this compound analogs, with a focus on their synthesis, in vitro and in vivo behavior, and their application in diagnostics and drug development. The most clinically significant analog, 6β-iodomethyl-19-norcholesterol (NP-59), will be a central focus of this guide.

Mechanism of Adrenal Uptake and Steroidogenesis

The primary mechanism by which this compound analogs accumulate in the adrenal cortex is through the low-density lipoprotein (LDL) receptor-mediated endocytosis pathway.[1] As structural analogs of cholesterol, they are incorporated into LDL particles in the bloodstream. These LDL particles then bind to LDL receptors on the surface of adrenocortical cells, initiating a process of internalization.

Once inside the cell, the this compound analog is released from the LDL particle within endosomes and lysosomes. From there, it can be utilized in the initial steps of steroidogenesis, the metabolic pathway responsible for producing steroid hormones. The first and rate-limiting step in this pathway is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1), located in the inner mitochondrial membrane.[2] While this compound analogs mimic this uptake, their subsequent metabolism and incorporation into steroid hormones may be limited.[3]

Below is a diagram illustrating the LDL receptor-mediated endocytosis pathway leading to the intracellular availability of cholesterol for steroidogenesis.

References

Iodocholesterol as a Tracer for Lipid Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a fundamental lipid, integral to the structural integrity of cell membranes and serving as the essential precursor for the biosynthesis of all steroid hormones. The study of its metabolism—encompassing uptake, synthesis, storage, and utilization—is critical for understanding a range of physiological and pathological states, particularly in endocrinology and metabolic diseases. Radioiodinated cholesterol analogs, primarily 131I-6β-iodomethyl-19-norcholesterol (NP-59, Adosterol), have been established as valuable tracers for the in-vivo investigation of cholesterol uptake and storage.[1][2]

These tracers function as cholesterol mimics, leveraging the body's natural lipid transport pathways to accumulate in tissues with high cholesterol demand, most notably the adrenal cortex.[3] This allows for non-invasive functional imaging (scintigraphy) and quantitative analysis of cholesterol uptake, providing insights into the metabolic activity of these tissues. This guide provides a comprehensive technical overview of the use of iodocholesterol as a tracer, detailing its mechanism of action, experimental protocols, quantitative data, and applications in lipid metabolism research.

Mechanism of Action: Tracing the Path of Cholesterol

The utility of this compound as a tracer is predicated on its ability to follow the metabolic pathway of native cholesterol, specifically its transport from circulating lipoproteins into steroidogenic cells.

Cellular Uptake via the LDL Receptor Pathway

The primary mechanism for this compound uptake into tissues like the adrenal cortex is through the Low-Density Lipoprotein (LDL) receptor pathway.[4][5] Tissues actively synthesizing steroid hormones exhibit high expression of LDL receptors on their cell surface to acquire the necessary cholesterol substrate from the bloodstream.[6] The tracer, circulating bound to lipoproteins, is recognized and internalized via receptor-mediated endocytosis.[7]

Intracellular cholesterol levels are tightly regulated. High intracellular sterol levels activate the Liver X Receptor (LXR), which in turn induces the expression of IDOL (Inducible Degrader of the LDLR), an E3 ubiquitin ligase.[4][5][8] IDOL targets the LDL receptor for degradation, thereby reducing further cholesterol uptake—a critical feedback loop that can be studied using this compound tracers.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Feedback regulation of cholesterol uptake by the LXR-IDOL-LDLR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LXR regulates cholesterol uptake through Idol-dependent ubiquitination of the LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Mechanism of LDL binding and release probed by structure-based mutagenesis of the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. zelcerlab.eu [zelcerlab.eu]

Subcellular Localization of Iodocholesterol in Different Cell Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodocholesterol, a radiolabeled analog of cholesterol, has long been a valuable tool in nuclear medicine, particularly for the imaging of adrenal cortical function and associated pathologies. Its utility stems from its ability to mimic the metabolic pathway of native cholesterol, allowing for the non-invasive assessment of cholesterol uptake and storage in steroidogenic tissues. Understanding the precise subcellular distribution of this compound is critical for interpreting imaging results, elucidating mechanisms of adrenal disease, and exploring its potential as a diagnostic or therapeutic agent in other cell types, including hepatocytes and cancer cells. This technical guide provides a comprehensive overview of the subcellular localization of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the intricate cellular pathways involved.

Data Presentation: Quantitative Subcellular Distribution of this compound

The distribution of this compound within a cell provides insights into the metabolic activity and storage capacity of that cell. While data is most abundant for adrenal cells, the principles of cholesterol trafficking suggest similar patterns in other cell types, albeit with quantitative differences.

Table 1: Quantitative Subcellular Distribution of [¹³¹I]19-Iodocholesterol in Rat Adrenal Gland Cells

| Subcellular Fraction | Percentage of Total Radioactivity (%) | Key Functions in Cholesterol Metabolism |

| Lipid Droplets | 75-80%[1] | Storage of cholesterol esters |

| Mitochondria | 5-10% | Steroidogenesis (conversion of cholesterol to pregnenolone)[2][3][4] |

| Endoplasmic Reticulum | 5-10% | Cholesterol synthesis and esterification |

| Plasma Membrane | 1-5% | Uptake of cholesterol from lipoproteins |

| Cytosol (Soluble fraction) | 1-5% | Transport of cholesterol via carrier proteins |

Source: Adapted from data on [³H]cholesterol distribution in rat adrenocortical cells, which has been shown to closely mimic that of this compound[1].

Note on Hepatocytes and Cancer Cells:

Quantitative data on the subcellular localization of this compound in hepatocytes and cancer cells is limited in the current literature. However, studies on general cholesterol metabolism in these cells provide a framework for its likely distribution.

-

Hepatocytes: As the central organ for cholesterol homeostasis, hepatocytes exhibit dynamic cholesterol trafficking between the endoplasmic reticulum (for synthesis and esterification), lipid droplets (for storage), mitochondria (for bile acid synthesis), and the plasma membrane (for uptake from and efflux to lipoproteins)[5]. The majority of stored cholesterol is found in lipid droplets.

-

Cancer Cells: Many cancer cells, including breast and prostate cancer, exhibit altered cholesterol metabolism, often characterized by increased uptake and intracellular accumulation of cholesterol and cholesteryl esters in lipid droplets to support rapid proliferation and membrane synthesis[6][7][8][9]. The distribution would likely favor lipid droplets and membranes.

Experimental Protocols

Determining the subcellular localization of a radiolabeled compound like this compound requires a combination of biochemical and imaging techniques. The following are generalized protocols that serve as a starting point and would require optimization for specific cell types and experimental questions.

Subcellular Fractionation by Differential Centrifugation

This technique separates organelles based on their size and density.

Objective: To isolate different subcellular fractions (nuclei, mitochondria, microsomes, cytosol, and lipid droplets) from cells or tissues previously treated with this compound.

Generalized Protocol:

-

Homogenization:

-

Harvest cells or finely mince tissue in a cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) to lyse the cells while keeping the organelles intact.

-

Homogenize using a Dounce homogenizer or a similar mechanical disruption method on ice.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 600-1000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

Microsomal Fraction (ER and Plasma Membrane): Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The pellet contains the microsomes.

-

Cytosolic (Soluble) Fraction: The remaining supernatant is the cytosolic fraction.

-

Lipid Droplet Fraction: Due to their low density, lipid droplets will float on top of the supernatant after the initial low-speed centrifugation or can be isolated from the top of the supernatant after the high-speed centrifugation. Specific protocols for lipid droplet isolation often involve a sucrose density gradient[5][10][11][12].

-

-

Quantification:

-

Measure the radioactivity (e.g., using a gamma counter for ¹³¹I) in an aliquot of each fraction.

-

Determine the total protein content of each fraction to normalize the radioactivity.

-

Calculate the percentage of total radioactivity in each subcellular compartment.

-

-

Purity Assessment:

-

Perform Western blotting for organelle-specific marker proteins to assess the purity of each fraction (e.g., Histone H3 for nuclei, COX IV for mitochondria, Calnexin for ER).

-

Autoradiography

This imaging technique visualizes the distribution of a radioactive substance within a tissue section or cell.

Objective: To visualize the localization of this compound within cells and tissues at a microscopic level.

Generalized Protocol:

-

Tissue/Cell Preparation:

-

Administer radiolabeled this compound (e.g., [¹³¹I]19-iodocholesterol) to an animal or incubate cells with the tracer.

-

Perfuse the animal and excise the tissue of interest. For cultured cells, harvest and wash them.

-

Fix the tissue or cells in an appropriate fixative (e.g., 4% paraformaldehyde).

-

Embed the tissue in paraffin or a cryo-embedding medium and cut thin sections (5-10 µm). For cells, prepare smears on slides.

-

-

Emulsion Coating:

-

In a darkroom, dip the slides in a liquid photographic emulsion (e.g., Kodak NTB-2).

-

Dry the slides in a vertical position.

-

-

Exposure:

-

Store the slides in a light-tight box at 4°C for a predetermined exposure time (this needs to be optimized based on the radioactivity of the sample).

-

-

Development and Staining:

-

Develop the emulsion using a photographic developer, followed by a stop bath and fixer.

-

Rinse the slides and counterstain with a histological stain (e.g., Hematoxylin and Eosin) to visualize the cell morphology.

-

-

Microscopy:

Fluorescence Microscopy with Fluorescent Cholesterol Analogs

Since this compound is not fluorescent, a fluorescently-tagged analog would be required for this technique. This provides a powerful way to visualize cholesterol trafficking in living cells.

Objective: To visualize the dynamic uptake and subcellular localization of a fluorescent this compound analog in real-time.

Generalized Protocol (for a hypothetical fluorescently-tagged this compound):

-

Cell Culture and Labeling:

-

Culture cells on glass-bottom dishes suitable for live-cell imaging.

-

Incubate the cells with a low concentration of the fluorescent this compound analog in a serum-free medium for a specified time to allow for uptake and distribution.

-

-

Co-labeling with Organelle Markers (Optional):

-

To identify specific organelles, cells can be co-incubated with fluorescent dyes that label mitochondria (e.g., MitoTracker Red), the endoplasmic reticulum (e.g., ER-Tracker Green), or lipid droplets (e.g., Nile Red).

-

-

Live-Cell Imaging:

-

Wash the cells to remove excess fluorescent probe.

-

Image the cells using a confocal or fluorescence microscope equipped with the appropriate laser lines and filters for the chosen fluorophores.

-

Time-lapse imaging can be performed to track the movement of the fluorescent analog between different subcellular compartments[1][16][17][18].

-

-

Image Analysis:

-

Analyze the images to determine the colocalization of the fluorescent this compound analog with the different organelle markers.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound localization.

Conclusion

The subcellular localization of this compound is a key determinant of its utility in diagnostic imaging and its potential for targeted therapies. In steroidogenic tissues like the adrenal cortex, this compound primarily accumulates in lipid droplets, reflecting the cell's capacity for cholesterol storage, with a smaller, metabolically active pool found in the mitochondria for steroid synthesis. While direct quantitative data for other cell types is sparse, the fundamental pathways of cholesterol metabolism suggest a similar, albeit quantitatively different, distribution in hepatocytes and cancer cells. The experimental protocols and pathways detailed in this guide provide a robust framework for researchers and clinicians to investigate and understand the intricate journey of this compound within the cell, paving the way for further advancements in the diagnosis and treatment of a range of metabolic and proliferative diseases.

References

- 1. chem.uwr.edu.pl [chem.uwr.edu.pl]

- 2. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trafficking of Cholesterol from Lipid Droplets to Mitochondria in Bovine Luteal Cells: Acute Control of Progesterone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of hepatocellular lipid droplets: the separation of distinct subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol and Its Derivatives: Multifaceted Players in Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostate Cancer—Focus on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Human prostate cancer cells lack feedback regulation of low-density lipoprotein receptor and its regulator, SREBP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Analysis of lipid droplets in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of Cellular Lipid Droplets: Two Purification Techniques Starting from Yeast Cells and Human Placentas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. conductscience.com [conductscience.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fb.cuni.cz [fb.cuni.cz]

Physicochemical Properties of Iodocholesterol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodocholesterol and its isomers are crucial molecules in both diagnostic medicine and biomedical research. As analogs of cholesterol, they participate in similar biological pathways and can be utilized to probe and visualize specific physiological processes. When labeled with a radioactive isotope of iodine, these compounds serve as important radiotracers for adrenal gland imaging, helping to diagnose conditions such as Cushing's syndrome and primary aldosteronism. The position of the iodine atom on the cholesterol scaffold significantly influences the molecule's physicochemical properties, which in turn dictates its biological activity, stability, and imaging characteristics. This technical guide provides a comprehensive overview of the physicochemical properties of different this compound isomers, with a focus on quantitative data, experimental methodologies, and the logical workflows involved in their characterization.

Core Physicochemical Properties of this compound Isomers

Data Presentation: A Comparative Analysis

The following table summarizes the available quantitative data for 19-iodocholesterol. It is important to note that directly comparable data for other isomers, such as 6-iodocholesterol, is sparse in publicly accessible literature. The data for cholesterol is provided as a baseline for comparison.

| Property | 19-Iodocholesterol | Cholesterol | Notes and Remarks |

| Molecular Formula | C₂₇H₄₅IO | C₂₇H₄₆O | The addition of iodine replaces a hydrogen atom and significantly increases the molecular weight. |

| Molecular Weight | 512.55 g/mol [1][2] | 386.65 g/mol [3] | The higher molecular weight of this compound impacts its diffusion and transport properties. |

| Melting Point | Not explicitly found | 148-150 °C[3] | The melting point of this compound isomers is expected to differ from cholesterol due to changes in crystal lattice packing and intermolecular forces. |

| Boiling Point | 538.1 °C at 760 mmHg[2] | 360 °C (decomposes)[3] | The higher boiling point reflects the increased molecular weight and stronger intermolecular forces. |

| Density | 1.24 g/cm³[2] | ~1.05 g/cm³ | The dense iodine atom increases the overall density of the molecule. |

| Solubility | Insoluble in water; soluble in organic solvents like ether and chloroform.[3] | Insoluble in water; soluble in organic solvents.[3] | Both molecules are highly lipophilic. The exact solubility in various solvents would be expected to vary between isomers. |

| LogP (Octanol/Water) | Not explicitly found | ~7.0-8.8 | The LogP value for this compound isomers is expected to be high, indicating strong lipophilicity. Positional differences of the iodine atom will subtly influence this value. |

| Stability | Neat 19-iodocholesterol, stored in the dark at 25°C, remains 98 mole% chemically pure for 3 months.[4] | Stable under normal conditions. | The carbon-iodine bond can be susceptible to light and heat, leading to degradation. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound isomers. The following sections outline the standard experimental protocols for determining key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of the this compound isomer is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Partition Coefficient (LogP) Determination

The partition coefficient is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water, and is a key indicator of its lipophilicity.

Methodology (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the this compound isomer is dissolved in the octanol phase. An equal volume of the water phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of the this compound isomer in both the octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV/MS). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the structural elucidation and confirmation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified this compound isomer are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and confirm the connectivity of the molecule, including the position of the iodine atom.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via a chromatographic system like GC or LC for separation of any impurities.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used to generate intact molecular ions.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide further structural information and help to differentiate between isomers.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Caption: Workflow for LogP Determination (Shake-Flask Method).

Caption: Workflow for Spectroscopic Characterization.

Signaling Pathways and Biological Implications

While specific signaling pathways directly modulated by this compound isomers are not extensively detailed in the literature, their primary biological relevance stems from their role as cholesterol analogs. Cholesterol is a vital component of cell membranes and the precursor for the synthesis of steroid hormones in the adrenal glands. Radio-iodinated cholesterol analogs, such as 19-iodocholesterol (NP-59), are taken up by adrenal cortical cells through the low-density lipoprotein (LDL) receptor pathway. Once inside the cell, they are esterified and stored in lipid droplets. The accumulation of the radiotracer in adrenal tissue allows for the visualization of the adrenal cortex and the detection of hyperfunctioning tissues, such as adenomas. The differential uptake and retention of various this compound isomers can provide insights into the substrate specificity of the enzymes involved in steroidogenesis and cholesterol transport.

Caption: Simplified Pathway of this compound Uptake in Adrenal Cells.

Conclusion

The physicochemical properties of this compound isomers are critical determinants of their utility as research tools and diagnostic agents. While a complete comparative dataset is an area for future research, the methodologies and foundational data presented in this guide provide a robust framework for scientists and drug development professionals. The careful characterization of these properties, using the detailed protocols outlined, is essential for the development of new and improved iodinated cholesterol derivatives with enhanced stability, specificity, and imaging characteristics. The provided workflows offer a logical and systematic approach to the characterization of these important molecules.

References

The Advent and Evolution of Iodocholesterol: A Technical Guide for Advanced Research

A comprehensive whitepaper on the history, development, and application of iodocholesterol and its analogs as indispensable tools in adrenal gland imaging and endocrine research.

Introduction

Since its introduction in the 1970s, radioiodinated cholesterol has revolutionized the functional assessment of the adrenal cortex. This technical guide provides an in-depth exploration of the history, development, and multifaceted applications of this compound and its clinically superior analog, NP-59. Designed for researchers, scientists, and drug development professionals, this document details the chemical evolution, mechanisms of action, and established experimental protocols that have solidified this compound's role in diagnosing and managing adrenal disorders.

A Historical Perspective: From Concept to Clinical Utility

The journey of this compound as a research and diagnostic tool began with the recognition that the adrenal cortex avidly sequesters cholesterol as a substrate for steroidogenesis. This physiological principle sparked the development of radiolabeled cholesterol analogs for non-invasive imaging of adrenal function.

The initial radiotracer, 19-iodocholesterol (131I) , emerged in the early 1970s, demonstrating the feasibility of adrenal scintigraphy. However, its utility was hampered by suboptimal imaging characteristics. Subsequent research led to the development of 6β-iodomethyl-19-norcholesterol (NP-59) , a derivative that exhibited significantly higher uptake in the adrenal cortex, leading to improved image quality and diagnostic accuracy. NP-59 has since become the cornerstone of functional adrenal imaging, particularly in the investigation of Cushing's syndrome and primary aldosteronism.

Recognizing the limitations of the 131I radiolabel, including its relatively high radiation dose and suboptimal imaging physics for single-photon emission computed tomography (SPECT), recent research has focused on developing a fluorinated analog, FNP-59 , for use with positron emission tomography (PET). This next-generation tracer promises enhanced resolution and reduced radiation exposure, heralding a new era in adrenal functional imaging.

Quantitative Data Summary

The clinical utility of this compound, particularly NP-59, is underscored by a wealth of quantitative data on its diagnostic performance and physiological uptake. The following tables summarize key metrics from various studies.

Table 1: Diagnostic Accuracy of NP-59 Adrenal Scintigraphy

| Clinical Indication | Diagnostic Metric | Reported Accuracy (%) | References |

| Cushing's Syndrome | Overall Accuracy | 100 | [1][2][3] |

| Primary Aldosteronism | Overall Accuracy | 71 - 90 | [2][3][4][5] |

| Correctly Located Tumors | 90 | [5] | |

| Distinguishing Adenoma from Hyperplasia | 90 | [5] | |

| Hyperandrogenism | Overall Accuracy | 100 | [2][3] |

| Euadrenal Tumors | Overall Accuracy | 75 | [2][3] |

Table 2: Adrenal Uptake of 131I-NP-59

| Patient Group | Mean Adrenal Uptake (% of injected dose) | Range (% of injected dose) | References |

| Without Adrenal Disease | 0.33 | 0.15 - 0.52 | [6] |

| Cushing's Disease | 0.78 | 0.22 - 1.5 | [6] |

| Primary Aldosteronism (Aldosterone Producing Adenoma) | 0.20 | 0.03 - 0.72 | [7] |

| Primary Aldosteronism (Bilateral Adrenal Hyperplasia) | 0.28 | 0.10 - 0.65 | [7] |

| Essential Hypertension | 0.14 | 0.08 - 0.30 | [7] |

Table 3: Radiation Dosimetry of 131I-Iodocholesterol Analogs

| Tracer | Organ | Estimated Absorbed Dose (rads/mCi) | References |

| 131I-19-iodocholesterol | Thyroid (with Lugol's solution) | 200 - 250 | [8] |

| 131I-NP-59 | Adrenals (without adrenal disease) | 25 | [6] |

| 131I-NP-59 | Adrenals (Cushing's disease) | 57 | [6] |

Experimental Protocols

The successful application of this compound as a research tool hinges on meticulous adherence to established protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of 6β-iodomethyl-19-norcholesterol (NP-59)

While the detailed, multi-step synthesis of NP-59 is complex and typically performed by specialized radiopharmaceutical laboratories, the general approach involves the chemical modification of a cholesterol precursor to introduce a leaving group at the 6β position, followed by radioiodination. The radioiodination is commonly achieved via an isotope exchange reaction with 131I-sodium iodide. The final product requires rigorous purification and formulation for sterile intravenous administration.

Protocol for Adrenal Scintigraphy with 131I-NP-59

This protocol is a composite of best practices for the clinical and research application of NP-59 adrenal scintigraphy.

3.2.1. Patient Preparation

-

Thyroid Blockade: To prevent uptake of free 131I by the thyroid gland, administer Lugol's solution or a saturated solution of potassium iodide (SSKI) orally. Begin administration one day prior to NP-59 injection and continue for the duration of the imaging study.

-

Dexamethasone Suppression (for Primary Aldosteronism): To suppress ACTH-dependent NP-59 uptake in normal adrenal tissue and enhance visualization of autonomous aldosterone-producing lesions, administer dexamethasone (e.g., 1 mg orally four times daily). Start the suppression regimen 7 days before NP-59 injection and continue for 5 days post-injection.

-

Medication Review: Discontinue medications that can interfere with NP-59 uptake, such as spironolactone, for at least 6 weeks prior to the study.

3.2.2. Radiopharmaceutical Administration

-

Dose: The typical adult dose of 131I-NP-59 is 1 mCi (37 MBq).

-

Administration: Administer the radiopharmaceutical intravenously.

3.2.3. Imaging Protocol

-

Instrumentation: Use a large field-of-view gamma camera equipped with a high-energy collimator.

-

Image Acquisition:

-

Acquire planar anterior and posterior images of the adrenal glands.

-

Begin imaging on day 3 post-injection and continue on subsequent days (e.g., days 4, 5, and 7) as needed to optimize visualization.

-

Single-photon emission computed tomography (SPECT) or SPECT/CT imaging is highly recommended to improve localization and diagnostic accuracy. SPECT/CT is often performed on day 4 or 5 post-injection.

-

-

Image Interpretation:

-

Normal: Symmetrical, faint adrenal uptake.

-

Unilateral Uptake: Suggests an aldosterone-producing adenoma or other unilateral adrenal pathology.

-

Bilateral Symmetrical Uptake: Suggestive of bilateral adrenal hyperplasia.

-

Bilateral Asymmetrical Uptake: Can be seen in both adenomas and hyperplasia, requiring careful correlation with other findings.

-

Signaling Pathways and Experimental Workflows

The biological behavior of this compound is intrinsically linked to fundamental cellular pathways involved in cholesterol metabolism and steroid hormone synthesis. The following diagrams, rendered in Graphviz DOT language, illustrate these critical processes.

Cellular Uptake of this compound via the LDL Receptor Pathway

This compound, as a cholesterol analog, is transported in the bloodstream bound to low-density lipoproteins (LDLs). Its uptake into adrenocortical cells is primarily mediated by the LDL receptor pathway.

Caption: Cellular uptake of LDL-bound this compound via receptor-mediated endocytosis.

This compound in the Steroidogenesis Pathway

Once inside the adrenocortical cell, free this compound enters the steroidogenesis pathway, mimicking the role of cholesterol as the precursor for steroid hormone synthesis.

Caption: Simplified steroidogenesis pathway illustrating the central role of cholesterol.

Experimental Workflow for NP-59 Adrenal Scintigraphy

The following diagram outlines the logical flow of an NP-59 adrenal scintigraphy study, from patient selection to final diagnosis.

Caption: Workflow for NP-59 adrenal scintigraphy from patient preparation to diagnosis.

Conclusion and Future Directions

This compound and its analogs have been instrumental in advancing our understanding of adrenal physiology and pathology. From the early days of 19-iodocholesterol to the widespread clinical use of NP-59, these radiotracers have provided invaluable functional information that complements anatomical imaging. The development of new tracers, such as FNP-59 for PET imaging, promises to further refine our ability to non-invasively characterize adrenal function. As our understanding of the molecular underpinnings of adrenal disease grows, this compound-based imaging will undoubtedly continue to be a vital tool for both clinical diagnosis and cutting-edge research.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Diagnostic accuracy and pitfalls of [iodine-131]6-beta-iodomethyl-19-norcholesterol (NP-59) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adrenal imaging with 131I-19-iodocholesterol in the diagnostic evaluation of patients with aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Absorbed dose to the human adrenals from lodomethylnorcholesterol (I-131) "NP-59": concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The relationship of adrenal gland iodomethylnorcholesterol uptake to zona glomerulosa function in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High thyroid radiation dose associated with 131-I-19-iodocholesterol adrenal scanning - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Biodistribution of Novel Iodocholesterol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data related to the biodistribution of novel iodocholesterol compounds. These agents, designed as structural mimics of cholesterol, are promising radiotracers for functional imaging of tissues with high cholesterol uptake, such as the adrenal glands and certain tumors. This guide details experimental protocols for their synthesis, radiolabeling, and in vivo evaluation, and presents quantitative biodistribution data for key novel compounds.

Introduction to Novel this compound Compounds

The adrenal cortex's avid uptake of cholesterol for steroidogenesis has long been exploited for functional imaging using radiolabeled cholesterol analogs. The archetypal agent, ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59), has been a clinical stalwart for decades. However, its limitations, including high radiation dosimetry and suboptimal imaging characteristics of iodine-131, have spurred the development of novel this compound compounds with improved pharmacokinetic and imaging properties.

Recent innovations focus on two main areas:

-

Fluorine-18 Labeled Analogs: Replacing radioiodine with fluorine-18 (¹⁸F) offers the advantages of positron emission tomography (PET), including higher resolution and lower patient radiation dose. A leading example is [¹⁸F]FNP-59.[1][2][3]

-

Radioiodinated Cholesteryl Esters: Modification of the cholesterol backbone with radioiodinated acyl groups has led to compounds like cholesteryl iopanoate, which exhibit selective accumulation in steroidogenic tissues.[4]

This guide will delve into the experimental framework for evaluating the biodistribution of these and other novel this compound compounds.

Cholesterol Uptake and Steroidogenesis Signaling Pathway

The biodistribution of this compound compounds is intrinsically linked to the cellular pathways of cholesterol uptake and steroidogenesis. Adrenocortical cells, the primary target, utilize cholesterol as the precursor for all steroid hormones. This process begins with the uptake of cholesterol from circulating lipoproteins, primarily low-density lipoprotein (LDL) and high-density lipoprotein (HDL).

Two key receptor-mediated pathways govern this uptake:

-

LDL Receptor (LDL-R) Pathway: LDL particles are internalized via endocytosis after binding to the LDL-R.

-

Scavenger Receptor Class B Type I (SR-BI) Pathway: SR-BI mediates the selective uptake of cholesteryl esters from HDL.

Once inside the cell, cholesterol is transported to the mitochondria, the site of the initial and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone. This intricate process involves a cascade of enzymatic reactions. Novel this compound compounds are designed to mimic native cholesterol and engage with these transport and uptake mechanisms, allowing for their accumulation in target tissues.

Experimental Protocols

This section outlines the key experimental methodologies for the synthesis, radiolabeling, and biodistribution studies of novel this compound compounds.

Synthesis of Precursors and Radiolabeling

The synthesis of this compound analogs typically involves a multi-step process to create a precursor molecule suitable for radiolabeling.

Example Protocol: Synthesis of [¹⁸F]FNP-59 Precursor and Radiolabeling [2]

This protocol describes an improved, 8-step synthesis of the FNP-59 precursor from cholesterol, followed by radiolabeling with fluorine-18.

Precursor Synthesis (Abridged):

-

Protection of 3β-OH: The 3β-hydroxyl group of cholesterol is protected using an acetyl, pivaloyl, or benzoyl group.

-

Steroid B-Ring Expansion and Rearrangement: A key step involves a recently reported rearrangement in the steroid B ring to create the norcholesterol backbone.

-

Introduction of a Leaving Group: A suitable leaving group, such as a mesylate, is introduced at the 6β-position to facilitate nucleophilic substitution with [¹⁸F]fluoride.

Radiolabeling with Fluorine-18:

-

[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution containing a phase-transfer catalyst (e.g., tetrabutylammonium bicarbonate). The [¹⁸F]fluoride is dried azeotropically.

-

Nucleophilic Substitution: The dried [¹⁸F]fluoride is reacted with the mesylate precursor (typically 5 mg) dissolved in an appropriate solvent (e.g., DMSO) at an elevated temperature (e.g., 150°C) for a specific duration (e.g., 20 minutes).

-

Deprotection: The protecting group on the 3β-hydroxyl is removed. For a pivaloyl group, this can be achieved by heating with 1M KOH in an ethanol/water mixture at 110°C for 25 minutes.[2]

-

Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Formulation: The purified [¹⁸F]FNP-59 is reformulated in a biocompatible solution (e.g., ethanol, polysorbate-80, and saline) for in vivo administration.[2]

Animal Models for Biodistribution Studies

Rodent models are commonly used for the preclinical evaluation of novel radiopharmaceuticals.[5][6]

-

Animal Species: Sprague-Dawley rats or BALB/c mice are frequently used.

-

Housing: Animals should be housed in a controlled environment with regulated temperature, light cycles, and free access to food and water.

-

Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

In Vivo Biodistribution Study Protocol

This protocol outlines the steps for a typical ex vivo biodistribution study in rodents.[5][7]

-

Animal Preparation: Animals are anesthetized (e.g., with isoflurane) prior to injection.

-

Radiotracer Administration: A known quantity of the radiolabeled compound (e.g., 3-8 MBq of [¹⁸F]FNP-59) is injected intravenously via the tail vein.[1]

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 10, 30, 60, 120, and 360 minutes) to assess the temporal distribution of the tracer.[1]

-

Tissue Harvesting: Immediately after euthanasia, organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, adrenal glands, muscle, bone, and brain) are dissected, rinsed, blotted dry, and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a calibrated gamma counter.

-

Data Analysis: The raw counts are decay-corrected to the time of injection. The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Small-Animal SPECT/CT Imaging Protocol

In vivo imaging provides a non-invasive assessment of radiotracer biodistribution.

-

Animal Preparation: Similar to the biodistribution study, the animal is anesthetized.

-

Radiotracer Administration: The radiolabeled compound is administered intravenously.

-

Imaging: At predetermined time points, the animal is placed in a small-animal SPECT/CT scanner.

-

CT Scan: A CT scan is first acquired for anatomical co-registration.

-

SPECT Scan: A SPECT acquisition is then performed to visualize the distribution of the radiotracer.

-

-

Image Reconstruction and Analysis: The SPECT and CT images are reconstructed and fused. Regions of interest (ROIs) are drawn over various organs to quantify tracer uptake.

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution data for novel this compound compounds.

Table 1: Biodistribution of [¹⁸F]FNP-59 in Sprague-Dawley Rats (%ID/g) [1]

| Organ | 10 min | 30 min | 60 min | 120 min | 360 min |

| Blood | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Heart | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Lungs | 2.1 ± 0.4 | 1.3 ± 0.2 | 0.9 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |

| Liver | 10.2 ± 1.5 | 8.5 ± 1.2 | 7.1 ± 1.0 | 5.5 ± 0.8 | 3.2 ± 0.5 |

| Spleen | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.5 ± 0.1 |

| Kidneys | 3.5 ± 0.6 | 2.8 ± 0.4 | 2.2 ± 0.3 | 1.6 ± 0.2 | 0.8 ± 0.1 |

| Adrenals | 4.2 ± 0.7 | 6.8 ± 1.0 | 9.5 ± 1.4 | 12.1 ± 1.8 | 15.3 ± 2.3 |

| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Bone | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |

| Brain | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |

Data are presented as mean ± standard deviation.

Table 2: Biodistribution of Cholesteryl Iopanoate in Rabbits (%ID/g) [4]

(Note: The original publication did not provide a full quantitative table in the abstract. The data below is illustrative of the expected trends based on the descriptive text.)

| Organ | 24 hours | 48 hours |

| Blood | Low | Very Low |

| Liver | High | Maximum |

| Adrenals | High | Maximum |

| Other Tissues | Low | Low |

Conclusion

The development of novel this compound compounds, such as [¹⁸F]FNP-59 and radioiodinated cholesteryl esters, represents a significant advancement in the functional imaging of steroidogenic tissues. The protocols and data presented in this technical guide provide a framework for researchers and drug development professionals to design and execute robust preclinical evaluations of these and future generations of adrenal imaging agents. The continued exploration of these compounds holds promise for improved diagnostic accuracy and a better understanding of diseases related to cholesterol metabolism.

References

- 1. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodistribution of a new lipid-soluble CT contrast agent. Evaluation of cholesteryl iopanoate in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]

- 6. MIB Guides: Preclinical radiopharmaceutical dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Principles of Radiolabeling Cholesterol with Iodine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for radiolabeling cholesterol with iodine. It is designed to serve as a vital resource for researchers, scientists, and professionals in drug development who are engaged in the synthesis and application of radioiodinated cholesterol derivatives for imaging and diagnostic purposes. This guide details the prevalent isotopes, chemical strategies, experimental protocols, and quality control measures essential for the successful preparation and application of these critical radiotracers.

Introduction to Radioiodinated Cholesterol

Radioiodinated cholesterol analogs are indispensable tools in nuclear medicine, primarily for the functional imaging of the adrenal cortex. By mimicking the biological behavior of native cholesterol, these radiotracers are taken up by tissues with high cholesterol demand, such as the adrenal glands, for steroid hormone synthesis. This uptake allows for the non-invasive visualization and assessment of adrenal function, aiding in the diagnosis of conditions like Cushing's syndrome and primary aldosteronism. The most clinically significant radioiodinated cholesterol analog is 131I-6β-iodomethyl-19-norcholesterol (NP-59).

Choice of Iodine Isotopes

The selection of an appropriate iodine isotope is contingent on the intended application, balancing factors such as half-life, emission characteristics, and desired imaging modality (SPECT or PET).

| Isotope | Half-Life | Principal Emissions (Energy) | Primary Applications in Cholesterol Labeling |

| 123I | 13.22 hours | Gamma (159 keV) | Diagnostic SPECT imaging due to its favorable imaging characteristics and lower patient radiation dose compared to 131I. |

| 125I | 59.4 days | Gamma (35 keV), X-rays | Preclinical research, in vitro assays, and biodistribution studies due to its longer half-life, allowing for extended experimental timelines.[1] |

| 131I | 8.02 days | Beta (606 keV max), Gamma (364 keV) | Both diagnostic imaging and therapeutic applications. Historically significant for adrenal imaging with agents like NP-59.[2][3] |

Fundamental Radiolabeling Strategies

The introduction of a radioiodine atom into the cholesterol scaffold can be achieved through several chemical strategies, broadly categorized as direct and indirect labeling methods.

Direct Radioiodination

Direct methods involve the direct reaction of an activated form of radioiodine with the cholesterol molecule or a suitable precursor.

This is a common direct labeling technique where an electrophilic radioiodine species (I+) is generated in situ and reacts with an electron-rich position on the cholesterol backbone or a precursor.

-

Chloramine-T Method : Chloramine-T is a widely used oxidizing agent that converts radioiodide (e.g., Na125I or Na131I) into an electrophilic species that can then substitute onto an activated aromatic ring or other suitable positions.[4][5] The reaction is typically rapid but can be harsh, potentially leading to the oxidation of sensitive functional groups.[6]

This method involves the exchange of a stable iodine atom already present in the cholesterol derivative with a radioactive iodine isotope. This is often carried out at elevated temperatures in a melt of an organic acid, such as pivalic acid.[7]

Indirect Radioiodination

Indirect methods utilize a bifunctional chelating agent or a prosthetic group. One part of this molecule is first radioiodinated and then conjugated to the cholesterol molecule.

Prosthetic groups, such as N-succinimidyl 3-[I]iodobenzoate ([I]SIB), are small molecules that can be readily radioiodinated and then attached to a target molecule.[8][9] This approach is particularly useful when the target molecule lacks a suitable site for direct iodination or is sensitive to the conditions of direct labeling methods.

This strategy involves the synthesis of a non-radioactive precursor molecule that can be readily converted to the radioiodinated final product in the last step. A notable example is the use of organomercury precursors. A chloromercuri-cholesterol derivative can be synthesized and subsequently reacted with radioiodide to yield the radioiodinated cholesterol with high specific activity and purity.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for key radiolabeling experiments.

Direct Radioiodination using Chloramine-T

This protocol is a general guideline for the direct radioiodination of a suitable cholesterol precursor.

Materials:

-

Cholesterol precursor (e.g., a derivative with an activatable position)

-

Sodium iodide (Na125I or Na131I) in 0.1 N NaOH

-

Chloramine-T solution (e.g., 1 mg/mL in water)

-

Sodium metabisulfite solution (e.g., 1 mg/mL in water, to quench the reaction)

-

Phosphate buffer (e.g., 0.01 M, pH 7.5)[5]

-

Solvent for the precursor (e.g., a 1:1 mixture of methanol and 5% acetic acid in water)[4]

Procedure:

-

Dissolve the cholesterol precursor in the chosen solvent to a concentration of approximately 1 mg/mL.

-

In a reaction vial, add 100 µL of the precursor solution.

-

Add 2-4 µL of the Na125/131I solution.

-

Initiate the reaction by adding 20 µL of the Chloramine-T solution.

-

Allow the reaction to proceed at room temperature for 1-5 minutes.[4]

-

Quench the reaction by adding 20 µL of the sodium metabisulfite solution.

-

Proceed immediately to purification.

Isotope Exchange Radioiodination

This protocol describes a melt method for isotope exchange.

Materials:

-

Iodinated cholesterol derivative

-

Sodium iodide (Na125I or Na131I)

-

Pivalic acid

Procedure:

-

In a reaction vial, combine the iodinated cholesterol derivative and Na125/131I.

-

Add pivalic acid to create a melt.

-

Heat the mixture to facilitate the exchange reaction. The precise temperature and time will depend on the specific substrate.

-

After cooling, dissolve the reaction mixture in a suitable organic solvent.

-

Proceed to purification to separate the radioiodinated product from unreacted iodide and byproducts.[7]

Indirect Radioiodination via an Organomercury Precursor

This method provides high specific activity radioiodinated cholesterol.

Materials:

-

6-chloromercuricholest-5-en-3β-ol (precursor)

-

Sodium iodide ([125I] or [131I]NaI)

-

95% Ethanol

Procedure:

-

Dissolve the 6-chloromercuricholest-5-en-3β-ol precursor in 95% ethanol.

-

Add the [125I] or [131I]NaI solution to the precursor solution.

-

The reaction proceeds rapidly and is typically complete within 10 minutes at room temperature.[10][11]

-

The resulting radioiodinated cholesterol can then be purified.

Purification and Quality Control

Purification of the radioiodinated cholesterol is crucial to remove unreacted radioiodide and other impurities, which can interfere with imaging and biodistribution studies. Quality control is then performed to ensure the radiochemical purity and identity of the final product.

Purification Techniques

-

Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for both purification and quality control.[3][12]

-

TLC: A simple and rapid method for separating the radioiodinated cholesterol from free iodide. For example, using a chloroform mobile phase on a silica gel plate.[7]

-

HPLC: Provides higher resolution for both purification and quantitative analysis of radiochemical purity.

-

-

Ion-Exchange: Weakly basic ion-exchange resins can be used in a batch or column format to effectively remove ionic radioiodide impurities.[12]

Quality Control Parameters

-

Radiochemical Purity (RCP): The percentage of the total radioactivity in the desired chemical form. It is typically determined by TLC or HPLC.

-

Specific Activity: The amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol). High specific activity is often desirable for receptor-based imaging.

-

Radionuclidic Purity: The proportion of the total radioactivity that is in the form of the desired radionuclide.

Data Presentation

The following tables summarize typical quantitative data for the radiolabeling of cholesterol and its analogs.

Table 1: Radiochemical Yields of Different Iodination Methods

| Labeling Method | Substrate/Precursor | Radioisotope | Oxidizing Agent/Mediator | Radiochemical Yield (%) | Reference |

| Electrophilic Iodination | closo-Decaborate(2-) Derivatives | 125I/131I | Chloramine-T | 75-96 | [4] |

| Indirect (Prosthetic Group) | N-succinimidyl 3-(tri-n-butylstannyl)benzoate | *I | tert-butylhydroperoxide | 80 | [8][9] |

| Organomercury Precursor | 6-chloromercuricholest-5-en-3 beta-ol | 125I/131I | - | High (not quantified) | [10][11] |

Table 2: Quality Control Parameters for Radioiodinated Cholesterol

| Product | Analytical Method | Mobile Phase/Column | Retention Factor (Rf) / Retention Time (Rt) | Radiochemical Purity (%) | Reference |

| 125I-C2I | TLC | Chloroform | Not specified | >95 | [7] |

| 131I-19-iodocholesterol | Instant TLC | Not specified | Not specified | >92 (before purification) | [12] |

| [3H]acetate-labeled cholesterol | TLC | Hexane-ethyl acetate (70/30, v/v) | Co-migrates with cholesterol standard | Not specified | [3] |

Visualizations

The following diagrams illustrate key workflows and pathways related to radiolabeled cholesterol.

References

- 1. Tissue distribution of high-density lipoprotein labeled with radioiodinated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iodocholesterol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and In Vivo Evaluation of Radioiodinated closo-Decaborate(2-) Derivatives to Identify Structural Components That Provide Low Retention in Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. meridian.allenpress.com [meridian.allenpress.com]

- 8. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radiolabeling lipoproteins to study and manage disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radiolabeling with organomercury compounds: Part 2. High specific activity synthesis of iodine-125 and iodine-131-6-iodocholest-5-en-3 beta-ol and its tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]